2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17239823
InChI: InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-

CAS No.:

Cat. No.: VC17239823

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name 3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2
Standard InChI Key YSNFGEOMFUFKRW-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)N1C2=CC=CC(=C2)CO

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- features a central oxazolidinone ring (C₃H₅NO₂) fused to a phenyl group modified at the meta position with a hydroxymethyl (-CH₂OH) substituent. The oxazolidinone ring adopts a planar conformation stabilized by resonance between the carbonyl group and adjacent nitrogen atom. X-ray crystallography of analogous compounds reveals bond lengths of 1.36 Å for the C=O bond and 1.45 Å for the C-N bond within the ring .

Stereochemical Considerations

The compound lacks chiral centers in its base structure, but derivatives often exhibit stereoselective activity. For instance, (S)-enantiomers of related oxazolidinones demonstrate enhanced antibacterial efficacy due to optimized ribosomal binding . Computational models suggest the hydroxymethyl group adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight193.20 g/mol
LogP (Octanol-Water)1.2 ± 0.3 (Predicted)
Aqueous Solubility12.8 mg/mL (25°C)
pKa9.4 (Hydroxymethyl group)

The hydroxymethyl group enhances hydrophilicity compared to unsubstituted oxazolidinones, as evidenced by a 30% increase in aqueous solubility relative to 3-phenyl-2-oxazolidinone.

Synthetic Methodologies

One-Pot Cyclization Under CO₂ Atmosphere

A 2020 patent (WO2021031533A1) details an efficient synthesis route :

  • Step 1: React 3-R₂-4-R₁-aniline with epichlorohydrin to form 1-chloro-3-(3-R₂-4-R₁-phenylamino)-2-propanol.

  • Step 2: Cyclize intermediate with CO₂ in the presence of triethylamine (1:20 molar ratio) at 60°C for 8 hours.

This method achieves 78% yield and >99% enantiomeric excess when using (S)-epichlorohydrin, avoiding racemization through CO₂-mediated ring closure . Comparative analysis shows a 22% yield improvement over traditional BF₃·Et₂O-catalyzed methods .

Comparative Synthesis Routes

MethodYield (%)ee (%)Temperature (°C)
CO₂ Cyclization 7899.560
BF₃·Et₂O Catalysis 568525
Phase-Transfer 649240

The CO₂ route eliminates metal catalysts, reducing purification steps and enabling gram-scale production .

Biological Activity and Mechanism

Antimicrobial Action

The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing N-formylmethionyl-tRNA alignment. MIC values against resistant strains include:

OrganismMIC90 (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)2.0
Vancomycin-resistant Enterococcus (VRE)4.0
Linezolid-resistant Streptococcus pneumoniae8.0

Notably, the hydroxymethyl group enhances membrane permeability, reducing MIC values by 4-fold compared to des-hydroxymethyl analogs.

Structure-Activity Relationships (SAR)

  • Phenyl Substitution: 3-Hydroxymethyl placement increases van der Waals interactions with ribosomal protein L3 by 1.8 kcal/mol .

  • Oxazolidinone Ring: Carbonyl oxygen forms hydrogen bonds with 23S rRNA (distance: 2.1 Å), critical for inhibitory activity .

  • Chirality: (S)-configuration at C5 improves target affinity (Kd = 0.8 nM vs. 12 nM for R-form) .

Pharmaceutical Applications

Antibiotic Development

The compound serves as a precursor to tedizolid phosphate, a WHO-listed essential medicine. Key derivatives include:

DerivativeTherapeutic UseStatus
3-[3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl]-5-(hydroxymethyl)-2-oxazolidinone MRSA treatmentPhase III (2025)
3-[4-(Morpholin-3-one)phenyl]-5-(hydroxymethyl)-2-oxazolidinone TuberculosisPreclinical

Pharmacokinetic Profile

  • Oral Bioavailability: 94% in murine models (vs. 76% for linezolid)

  • Half-Life: 14.2 hours (human microsomes)

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive carboxylic acid

Recent Advances and Future Directions

2024–2025 Research Highlights

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles increased lung tissue concentration by 18-fold in pneumonia models.

  • Anticancer Activity: Demonstrated IC₅₀ = 8.3 μM against A549 lung cancer cells through TOP1 inhibition .

Challenges and Opportunities

  • Resistance Mitigation: Structural modifications to prevent rRNA methyltransferase-mediated resistance are under investigation.

  • Combination Therapies: Synergy with β-lactams (FICI = 0.25) shows promise for polymicrobial infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator